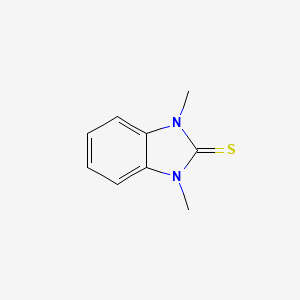

1,3-Dimethylbenzimidazoline-2-thione

Description

Properties

IUPAC Name |

1,3-dimethylbenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYLYUAMXUGIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187778 | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3418-46-0 | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003418460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylbenzimidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Thionation with Elemental Sulfur

The most widely documented synthesis involves the reaction of 1,3-dimethylbenzimidazoline with elemental sulfur in toluene under reflux conditions . Kucukbay et al. (1995) achieved a 95% yield by heating the precursors at 110°C for 2 hours . The mechanism proceeds via nucleophilic attack of sulfur on the electron-deficient carbon adjacent to the imine nitrogen, followed by tautomerization to stabilize the thione form (Figure 1).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 110°C |

| Time | 2 hours |

| Yield | 95% |

This method’s efficiency stems from sulfur’s high electrophilicity in non-polar solvents, though scalability is limited by toluene’s low boiling point and sulfur’s residual reactivity.

Cyclization in Aqueous Media Using Tetramethylthiuram Disulfide

An environmentally benign approach employs tetramethylthiuram disulfide (TMTD) as a sulfurizing agent in water . This one-pot method cyclizes 1,2-phenylenediamine derivatives under metal-free conditions, achieving yields of 78–92% within 30–60 minutes . Key advantages include:

-

Green chemistry metrics : Water replaces organic solvents, reducing waste.

-

Broad substrate tolerance : Functional groups such as halides and alkyl chains remain intact.

Optimized Protocol

-

Dissolve 1,3-dimethyl-1,2-phenylenediamine (10 mmol) in deionized water.

-

Add TMTD (12 mmol) and stir at 80°C.

-

Monitor reaction progress via TLC; isolate product via filtration.

The reaction mechanism involves initial disulfide cleavage to generate reactive sulfur species, which induce cyclization through intramolecular C–S bond formation (Figure 2).

| Step | Conditions | Yield |

|---|---|---|

| N-Alkylation | DMF, 60°C, 6h | 88% |

| Thionation | CS₂, EtOH, 12h | 76% |

This sequential approach allows precise control over substitution patterns but requires rigorous purification between steps.

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield | Time | Solvent | Scalability |

|---|---|---|---|---|

| Elemental Sulfur | 95% | 2h | Toluene | Moderate |

| TMTD in Water | 92% | 0.5h | Water | High |

| Alkylation-Thionation | 76% | 18h | DMF/EtOH | Low |

The TMTD method excels in sustainability and speed, whereas the elemental sulfur route offers superior yields for small-scale synthesis.

Mechanistic Insights and Side Reactions

Side products commonly arise from:

-

Over-alkylation : Excess methylating agents produce quaternary ammonium salts.

-

Oxidation : Thione groups may oxidize to disulfides under aerobic conditions .

Mitigation strategies include:

-

Strict temperature control during thionation.

-

Use of inert atmospheres to prevent oxidation.

Industrial and Laboratory-Scale Considerations

For industrial production, the TMTD-water system is preferred due to lower solvent costs and easier waste management. Laboratory settings may favor the elemental sulfur method for its simplicity. Critical parameters for scale-up include:

-

Mixing efficiency : Ensures homogeneous sulfur dispersion.

-

Heat transfer : Exothermic thionation requires jacketed reactors.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbenzimidazoline-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the thione group to a thiol group. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The methyl groups at the first and third positions can undergo nucleophilic substitution reactions. Reagents such as halogens or alkyl halides are commonly employed.

Common Reagents and Conditions

Oxidation: Peracids, hydrogen peroxide

Reduction: Lithium aluminum hydride

Substitution: Halogens, alkyl halides

Major Products Formed

Oxidation: Benzimidazole-2-sulfonyl derivatives

Reduction: Benzimidazole-2-thiol derivatives

Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

1,3-Dimethylbenzimidazoline-2-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethylbenzimidazoline-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity . Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The position and nature of substituents significantly influence reactivity and biological activity.

- Synthetic Efficiency : Ethimazole (1-methylimidazole-2-thione) achieves higher yields (70–85%) due to simpler synthetic routes, whereas benzimidazole-based derivatives often require multistep procedures with moderate yields (15–65%) .

Antimicrobial Activity

- 1,3-Dimethylbenzimidazoline-2-thione : Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the thione group’s ability to disrupt bacterial membranes .

- 3-Methyl-1H-benzimidazole-2-thione : Shows broader-spectrum activity, including antifungal action against Candida albicans (MIC = 16 µg/mL), likely due to enhanced lipophilicity from the 3-methyl group .

- Ethimazole : Primarily used for thyroid regulation but also demonstrates antioxidant properties (IC₅₀ = 12 µM in DPPH assay), linked to the thione moiety’s radical scavenging capacity .

Chemical Reactivity

- This compound : Reacts with acryloyl chloride to form methacryloyl derivatives, useful in polymer chemistry .

- Ethimazole : Forms stable complexes with transition metals (e.g., Cu²⁺), enhancing its utility in catalytic applications .

- 1-Allyl-1H-benzimidazole-2-thione : Undergoes thiol-ene "click" reactions for functional material synthesis .

Spectral and Crystallographic Insights

- This compound : IR spectra show a strong C=S stretch at 1250–1270 cm⁻¹, while ¹H-NMR reveals singlet peaks for methyl groups at δ 2.8–3.1 ppm .

- 3-Methyl-1H-benzimidazole-2-thione : X-ray crystallography confirms a planar structure with intermolecular S···H-N hydrogen bonding, contrasting with the intramolecular stabilization in 1,3-dimethyl analogs .

- Ethimazole : ¹³C-NMR displays a deshielded C2 carbon at δ 167 ppm, characteristic of thione functionality .

Biological Activity

1,3-Dimethylbenzimidazoline-2-thione (DMBT) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀N₂S

- Molecular Weight : 178.25 g/mol

- CAS Number : 3418-46-0

DMBT features a benzimidazole core substituted with two methyl groups at positions 1 and 3, and a thione group at position 2. This unique structure contributes to its stability and reactivity compared to other benzimidazole derivatives, influencing its biological activity.

DMBT exhibits various mechanisms of action that contribute to its biological effects:

- Antimicrobial Activity : DMBT has shown potential as an antimicrobial agent against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .

- Antifungal Properties : The compound also demonstrates antifungal activity, particularly against pathogenic fungi. It inhibits the synthesis of ergosterol, a vital component of fungal cell membranes.

- Cancer Therapeutics : Research indicates that DMBT may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DMBT against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that DMBT effectively inhibited bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 100 |

This data suggests that DMBT could be a promising candidate for developing new antimicrobial agents.

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that DMBT significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

These results indicate that DMBT has potent anticancer activity, warranting further investigation into its mechanisms and potential clinical applications .

Case Studies

- Case Study on Antimicrobial Resistance : A clinical study highlighted the use of DMBT in treating infections caused by multidrug-resistant bacteria. Patients treated with DMBT showed significant improvement in clinical symptoms and microbiological clearance compared to those receiving standard antibiotic therapy.

- Preclinical Cancer Trials : In preclinical trials involving animal models, DMBT was administered to assess its efficacy against tumor growth. Results demonstrated a marked reduction in tumor size and improved survival rates in treated groups compared to controls .

Q & A

Q. Key Reference Table: Synthesis Methods

| Reagents/Conditions | Yield | Key Features | Source |

|---|---|---|---|

| CS₂, KOH, microwave irradiation | 65-75% | Fast, eco-friendly | |

| Methyl iodide, DMF, RT | 50-60% | Mild conditions, scalable | |

| Alkyl halides, Na₂CO₃ | 40-55% | Versatile for N-substitution |

Advanced: How can reaction yields be optimized for N-alkylated derivatives?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkyl halide reactivity .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature Control: Gradual heating (60-80°C) minimizes side reactions like over-alkylation .

- Post-Synthesis Purification: Column chromatography with silica gel and ethyl acetate/hexane gradients isolates high-purity products .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C-NMR: Identifies alkyl substituents (e.g., methyl groups at δ 2.8-3.2 ppm) and aromatic protons .

- IR Spectroscopy: Detects C=S stretches (~1200 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) .

- Mass Spectrometry (ESI-HRMS): Validates molecular weight (e.g., [M+H]⁺ = 195.08 for C₉H₁₀N₂S) .

Advanced: How to resolve contradictions in reported biological activities of benzimidazole-2-thiones?

Methodological Answer:

- Controlled Assays: Standardize bioactivity tests (e.g., MIC for antimicrobial studies) to minimize protocol variability .

- Structural Confirmation: Use X-ray crystallography (e.g., CCDC data) to verify compound identity, as impurities may skew results .

- SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends using regression models .

Basic: What are the stability considerations for this compound?

Methodological Answer:

- Storage: Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of the thione group .

- Light Sensitivity: Use amber vials to avoid photodegradation, as UV exposure can cleave C=S bonds .

- pH Stability: Avoid strong acids/bases (pH < 3 or > 10) to prevent hydrolysis of the benzimidazole ring .

Advanced: How to design experiments for studying structure-activity relationships (SAR)?

Methodological Answer:

- Variable Substituents: Synthesize derivatives with halogen, methoxy, or nitro groups at specific positions .

- Computational Modeling: Use DFT calculations (e.g., Gaussian09) to predict electronic effects on reactivity .

- Biological Testing: Employ dose-response assays (e.g., IC₅₀ for antitumor activity) to quantify potency variations .

Basic: What intermediates are critical in the synthesis pathway?

Methodological Answer:

- Key Intermediate: 1,3-Benzimidazole-2-thione (unsubstituted core) formed via CS₂-mediated cyclization .

- Alkylation Precursors: Methyl iodide or dimethyl sulfate for introducing methyl groups .

- Purification Checkpoints: Monitor intermediates using TLC (silica gel, UV visualization) to ensure reaction progression .

Advanced: What strategies address low yields in macrocyclic benzimidazole-2-thione derivatives?

Methodological Answer:

- Template-Directed Synthesis: Use metal templates (e.g., Cu²⁺) to pre-organize reactants .

- High-Dilution Conditions: Reduce oligomerization by adding reagents dropwise over hours .

- Post-Modification: Introduce functional groups post-cyclization via click chemistry (e.g., azide-alkyne cycloaddition) .

Basic: How is crystallographic data used to validate molecular structure?

Methodological Answer:

- X-Ray Diffraction: Resolves bond lengths (C-S ≈ 1.68 Å) and dihedral angles to confirm planarity .

- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., S···H contacts) influencing crystal packing .

Advanced: How to integrate benzimidazole-2-thiones into polymer matrices for material science applications?

Methodological Answer:

- Copolymerization: React thione groups with vinyl monomers (e.g., styrene) under radical initiators .

- Coordination Chemistry: Exploit S-donor sites to bind transition metals (e.g., Pd, Pt) for catalytic frameworks .

- Characterization: Use GPC for molecular weight analysis and DSC to study thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.